7-Bromooct-1-ene: A Mechanistic Probe for Slow Radical Kinetics
7-Bromooct-1-ene: A Mechanistic Probe for Slow Radical Kinetics
The following technical guide details the chemical structure, synthesis, and mechanistic utility of 7-bromooct-1-ene , a specialized radical probe used in physical organic chemistry to determine the kinetics of slow radical reactions.
Executive Summary
7-Bromooct-1-ene (CAS: 210292-17-4) is a secondary alkyl bromide utilized primarily as a radical clock precursor . Upon reduction (typically with tributyltin hydride or tris(trimethylsilyl)silane), it generates the 1-methyl-6-heptenyl radical . Unlike the widely used 5-hexenyl radical (which cyclizes rapidly at
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 7-Bromooct-1-ene |
| CAS Number | 210292-17-4 |
| Molecular Formula | |
| Molecular Weight | 191.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | |
| Boiling Point | |
| Solubility | Soluble in |
Structural Characterization ( H NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 5.81 | ddt | 1H | H-2 | Internal vinylic proton |
| 4.99 | dd | 1H | H-1 (trans) | Terminal alkene (trans to H-2) |
| 4.93 | dd | 1H | H-1 (cis) | Terminal alkene (cis to H-2) |
| 4.15 | m (sextet) | 1H | H-7 | Methine proton ( |
| 2.06 | q | 2H | H-3 | Allylic methylene |
| 1.85 -- 1.65 | m | 2H | H-6 | Methylene |
| 1.71 | d ( | 3H | H-8 | Terminal methyl group |
| 1.50 -- 1.35 | m | 4H | H-4, H-5 | Internal methylene chain |
Synthetic Methodology
The synthesis of 7-bromooct-1-ene is best achieved via the conversion of 7-octen-2-ol , ensuring the bromine is installed at the secondary position without isomerizing the terminal double bond.
Protocol: Appel Bromination of 7-Octen-2-ol
This method uses neutral conditions to prevent acid-catalyzed migration of the double bond.
Reagents:
-
7-Octen-2-ol (1.0 equiv)
-
Carbon Tetrabromide (
, 1.2 equiv) -
Triphenylphosphine (
, 1.2 equiv) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve 7-octen-2-ol (10 mmol) and
(12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C. -
Addition: Dissolve
(12 mmol) in DCM (20 mL) and add it dropwise to the reaction mixture over 20 minutes. The solution will turn slightly yellow.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexanes:EtOAc 9:1) for the disappearance of the alcohol (
) and appearance of the bromide ( ). -
Workup: Quench with saturated
(20 mL). Extract the aqueous layer with DCM ( mL). -
Purification: Concentrate the organic layer in vacuo. The residue will contain solid triphenylphosphine oxide (
). Triturate with cold pentane to precipitate the oxide, filter, and concentrate the filtrate. -
Isolation: Purify the resulting oil via flash column chromatography (100% Pentane) to yield 7-bromooct-1-ene as a clear oil (Yield: 75-85%).
Mechanistic Utility: The "Slow" Radical Clock
The primary utility of 7-bromooct-1-ene lies in its behavior upon radical generation. Unlike the 5-hexenyl radical, which cyclizes exclusively and rapidly via the 5-exo mode, the 1-methyl-6-heptenyl radical faces a higher entropic barrier, resulting in a slower cyclization rate and mixed product distribution.
Kinetic Pathway
-
Generation: Bromine abstraction by a stannyl or silyl radical generates the secondary radical at C7.
-
Propagation/Cyclization: The radical attacks the terminal alkene (C1-C2).
-
Path A (6-exo-trig): Attack at C2 forms a six-membered ring (1,2-dimethylcyclohexyl radical).
-
Path B (7-endo-trig): Attack at C1 forms a seven-membered ring (methylcycloheptyl radical).
-
-
Trapping: The cyclized radical abstracts a hydrogen atom to form the final cyclic hydrocarbon.
Rate Constant (
-
Significance: This is ~40 times slower than the 5-hexenyl clock. If a reaction traps the acyclic radical in >90% yield using this probe, the trapping rate (
) must be .
Mechanistic Diagram (DOT)
The following diagram illustrates the competing pathways and the kinetic branching.
Caption: Kinetic branching of the 1-methyl-6-heptenyl radical derived from 7-bromooct-1-ene. The 6-exo pathway is kinetically favored but competes with 7-endo closure.
Experimental Application: Rate Constant Determination
To measure the rate constant of a new H-atom donor (
-
Setup: Prepare a solution containing:
-
7-Bromooct-1-ene (0.05 M)
-
Internal Standard (e.g., undecane)
-
Radical Initiator (AIBN, 0.01 M)
-
The H-atom donor (
) at varying concentrations (0.1 M to 2.0 M). -
Solvent: Benzene or t-Butylbenzene.
-
-
Reaction: Degas via freeze-pump-thaw (3 cycles). Heat to 80°C for 2 hours.
-
Analysis: Analyze the ratio of Acyclic Product (H) to Cyclic Products (C) via GC-FID.
-
Calculation: Use the integrated rate equation:
Plot vs. . The slope is .-
Since
is known ( ), calculate .
-
Safety & Handling
-
Hazards: Alkyl bromides are potential alkylating agents and irritants. Use gloves and work in a fume hood.
-
Storage: Store at 4°C under Argon. Light sensitive (may degrade to release HBr and darken).
-
Disposal: Halogenated organic waste stream.
References
-
Beckwith, A. L. J., & Moad, G. (1974). Preferential cis cyclization of 6-hepten-2-yl and related radicals. Journal of the American Chemical Society. Link
-
Newcomb, M. (1993).[2] Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron.[3][2] Link
-
Chatgilialoglu, C. (1992). Organosilanes as Radical-Based Reducing Agents in Synthesis. Accounts of Chemical Research. Link
-
PubChem Compound Summary. (2025). 7-Bromooct-1-ene.[4] National Library of Medicine. Link
